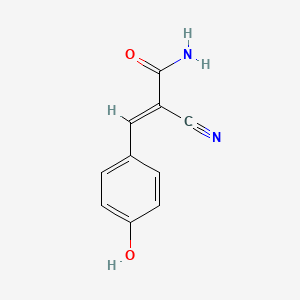

(2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide

Description

(2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide is an α,β-unsaturated carbonyl compound characterized by a conjugated system comprising a cyano group, a 4-hydroxyphenyl ring, and an acrylamide backbone. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The compound’s reactivity is influenced by the electron-withdrawing cyano group and the hydrogen-bonding capacity of the hydroxyl and amide moieties. It has been explored for applications ranging from enzyme inhibition to optical materials, though its specific bioactivity profile remains under investigation .

Properties

IUPAC Name |

(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-6-8(10(12)14)5-7-1-3-9(13)4-2-7/h1-5,13H,(H2,12,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLYSIXRHPOKIQ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-89-4 | |

| Record name | NSC117971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-CYANO-3-(4-HYDROXY-PHENYL)-ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide, also referred to as a derivative of the cyanoenamide class, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Functional Groups : The presence of a cyano group (-C≡N) and a hydroxyphenyl moiety enhances its reactivity and potential interactions with biological targets.

The biological activity of (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide is primarily attributed to its ability to interact with various molecular targets within cells. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has shown potential as an inhibitor of protein kinases that are crucial in signaling pathways related to cell proliferation and survival.

- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cancer cell growth and survival, particularly those involving ERK (extracellular signal-regulated kinase) signaling.

Anticancer Properties

Research indicates that (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Inhibition of migration |

These findings suggest that the compound may serve as a lead for developing novel anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer activity, (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide has been studied for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .

Case Studies

- In Vivo Study on Tumor Growth : A study involving xenograft models demonstrated that administration of (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide significantly reduced tumor size compared to control groups. The mechanism was linked to apoptosis induction and reduced angiogenesis in tumor tissues .

- Inflammation Model : In a murine model of rheumatoid arthritis, treatment with this compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum, indicating its potential therapeutic role in chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide can be influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Hydroxy group substitution | Enhances solubility and bioavailability |

| Variation in phenyl substituents | Alters potency against specific targets |

These insights are critical for optimizing the compound's therapeutic efficacy while minimizing side effects.

Comparison with Similar Compounds

Methoxy vs. Hydroxy Substituents

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (): The methoxy group enhances electron density on the aromatic ring, reducing electrophilicity compared to the hydroxyl group. Crystallographic data () reveals a syn-periplanar conformation across the C=C bond, stabilized by weak C–H···C interactions. This compound serves as a precursor for propenoylamides and propenoates in synthetic chemistry .

- Demonstrated interaction with human serum albumin (HSA) in coumarin-derived analogs, suggesting pharmacokinetic relevance .

Substituent Position and Bulkiness

- The trifluoromethyl group on the amide nitrogen increases lipophilicity, which may improve blood-brain barrier penetration .

Modifications to the Acrylamide Backbone

Amide vs. Ester Derivatives

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (): The ester group lowers hydrogen-bonding capacity compared to the amide, reducing interactions with biological targets. FT-IR data () shows strong absorbance at 1718 cm⁻¹ (C=O stretch), typical for esters .

- Coumarin-derived (2E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)prop-2-enamide (): The fused coumarin ring system extends conjugation, enhancing fluorescence properties.

Alkyl vs. Aromatic Amides

- Anti-proliferative activity noted in structurally similar compounds (e.g., IC₅₀ = 8.2 μM against HeLa cells) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.